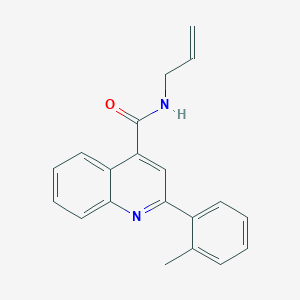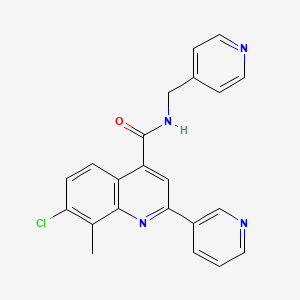![molecular formula C15H21NO2S B4846968 N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4846968.png)
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide
説明
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor in the central nervous system. Bicuculline is widely used in neuroscience research to study the mechanisms of GABAergic neurotransmission and its role in various physiological and pathological processes.
作用機序
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide works by blocking the GABA-A receptor, which is a type of neurotransmitter receptor that is responsible for inhibitory neurotransmission in the central nervous system. By blocking this receptor, N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide can disrupt the balance between excitatory and inhibitory neurotransmission, leading to hyperexcitability and seizures.
Biochemical and physiological effects:
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide has a number of biochemical and physiological effects on the central nervous system. It can induce seizures and other neurological symptoms by blocking the GABA-A receptor, which is responsible for inhibitory neurotransmission. N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide can also increase the release of glutamate, which is a major excitatory neurotransmitter in the brain. This can lead to neuronal damage and cell death in certain regions of the brain.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide is a widely used tool in neuroscience research due to its potent and specific effects on the GABA-A receptor. It can be used to study the mechanisms of epilepsy and other neurological disorders, as well as the role of GABAergic neurotransmission in various physiological and pathological processes. However, N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide has some limitations in lab experiments, such as its potential toxicity and the fact that it only blocks one type of GABA receptor.
将来の方向性
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide and its effects on the central nervous system. One area of interest is the development of new and more specific GABA-A receptor antagonists that can be used to study the role of GABAergic neurotransmission in various physiological and pathological processes. Another area of interest is the use of N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide and other GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide on the central nervous system, particularly in relation to its potential toxicity and long-term effects.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide is widely used in scientific research to study the mechanisms of GABAergic neurotransmission. It is a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. By blocking the GABA-A receptor, N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide can induce seizures and other neurological symptoms, which can be used to study the mechanisms of epilepsy and other neurological disorders.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-2-4-13(7-11)10-19(17,18)16-15-9-12-5-6-14(15)8-12/h2-4,7,12,14-16H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYCYKRKGPMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4846890.png)
![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)


![7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4846936.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)
![4-bromo-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4846969.png)

![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)

![1-(cyclobutylcarbonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4846992.png)
![[5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B4846998.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4847011.png)